molecular formula C16H25Cl2N3O3 B15087115 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride

Cat. No.: B15087115
M. Wt: 378.3 g/mol
InChI Key: CZXMPKPHHWPFSI-UROSVOJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a dual antagonist for serotonin 5-HT3 and dopamine D2 receptors, making it a promising candidate for antiemetic and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of cost-effective raw materials and efficient reaction conditions makes the industrial production economically viable .

Mechanism of Action

The compound exerts its effects by acting as a dual antagonist for serotonin 5-HT3 and dopamine D2 receptors. It binds to these receptors, inhibiting their activity and thereby modulating the associated biological pathways. This dual antagonistic activity makes it effective in preventing nausea and vomiting, among other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide is unique due to its dual antagonistic activity on both serotonin 5-HT3 and dopamine D2 receptors. This dual activity provides a broader spectrum of therapeutic effects compared to compounds that target only one receptor type .

Properties

Molecular Formula

C16H25Cl2N3O3

Molecular Weight

378.3 g/mol

IUPAC Name

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride

InChI

InChI=1S/C16H22ClN3O2.ClH.H2O/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H;1H2/t10-,14-;;/m0../s1

InChI Key

CZXMPKPHHWPFSI-UROSVOJDSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N.O.Cl

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.O.Cl

Origin of Product

United States

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